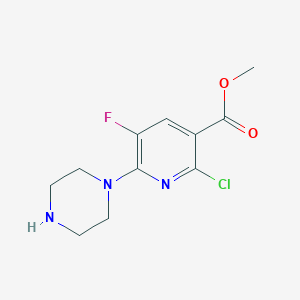

Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate

Description

Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate is a synthetic nicotinic acid derivative featuring a methyl ester group, a piperazine ring at position 6, and chloro/fluoro substituents at positions 2 and 5 of the pyridine core. The halogen substituents (Cl, F) may confer metabolic stability and influence electronic properties, common strategies in drug design.

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN3O2/c1-18-11(17)7-6-8(13)10(15-9(7)12)16-4-2-14-3-5-16/h6,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWRNBAWWFPKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)N2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Nitration of Aromatic Precursors

The synthesis begins with a commercially available aromatic phenol derivative, typically 3-chloro-4-fluorophenol, which undergoes regioselective nitration under mild conditions to yield 5-chloro-4-fluoro-2-nitrophenol. Controlling the temperature (generally below 50°C) is crucial to ensure regioselectivity and high yield, often around 60%. This step is pivotal as it introduces the nitro group ortho to the hydroxyl group, setting the stage for subsequent functionalization.

- Reagents: Nitric acid (HNO₃), acetic acid or sulfuric acid as catalysts

- Conditions: Mild nitration at controlled low temperature

- Yield: Approximately 60%

- Byproduct: 3-chloro-4-fluoro-2,6-dinitrophenol, confirmed via NMR and mass spectrometry

Piperazinylation of Nitrophenol

The nitrated phenol undergoes nucleophilic aromatic substitution with substituted phenyl piperazines. This step is optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity:

| Parameter | Details |

|---|---|

| Solvent | Toluene (preferred for high yields) or chlorobenzene (for less soluble derivatives) |

| Reagents | Excess substituted phenyl piperazine (13.1 mmol) |

| Temperature | Reflux (around 110°C) |

| Time | 2–6 hours |

| Yield | Up to 83% in toluene, lower in chlorobenzene due to solubility issues |

The reaction involves nucleophilic attack of the piperazine nitrogen on the aromatic ring, facilitated by the electron-withdrawing nitro group activating the ring.

Note: Purification via flash chromatography is necessary to remove unreacted starting materials.

Indium-Mediated Reductive Cyclization

The key intermediate, a nitrophenol derivative with attached piperazine, undergoes reductive cyclization to form the heterocyclic core. This step employs indium metal in acetic acid, which reduces the nitro group and promotes intramolecular cyclization to generate the piperazin-1-ylnicotinate scaffold.

| Reaction Conditions | Details |

|---|---|

| Reagents | Indium powder, acetic acid, trimethyl orthoacetate |

| Temperature | Ambient to 50°C |

| Duration | Variable, optimized for maximum yield |

| Yield | Ranges from 53% to 75% after recrystallization |

This one-pot process simplifies the synthesis, reducing steps and improving overall efficiency.

Formation of the Nicotinate Derivative

The cyclized intermediate is then esterified with methyl groups or further functionalized to yield the target compound. The methyl ester formation involves standard esterification conditions, typically using methyl iodide or methyl chloroformate, under basic or catalytic conditions.

Data Summary Table: Preparation Parameters and Yields

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO₃ | Acetic acid | <50°C | 1–2 hours | 60% | Regioselective nitration |

| Piperazinylation | Aromatic piperazine | Toluene / Chlorobenzene | Reflux (~110°C) | 2–6 hours | Up to 83% | Purification via chromatography |

| Cyclization | Indium, Acetic acid | - | Ambient to 50°C | Variable | 53–75% | One-pot reductive cyclization |

| Esterification | Methylating agent | - | Reflux | 1–4 hours | Variable | Final step to methylate |

Research Findings and Optimization Insights

- Solvent Choice: Toluene enhances yield and simplifies workup during piperazinylation, whereas chlorobenzene is suitable for less soluble derivatives but requires longer reaction times.

- Reaction Temperatures: Mild nitration preserves regioselectivity; elevated temperatures during cyclization accelerate the process without compromising purity.

- Catalysts and Reagents: Indium in acetic acid is effective for reductive cyclization, offering a cleaner pathway compared to traditional catalytic hydrogenation, with minimal byproduct formation.

- Yield Optimization: Recrystallization and chromatography are essential for isolating pure intermediates, with overall yields improved through controlled reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted derivatives.

Oxidation: Oxidized forms of the compound, potentially altering the piperazine ring or the nicotinate moiety.

Reduction: Reduced forms, potentially affecting the ester or piperazine ring.

Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate has been investigated for its pharmacological properties, particularly in the context of:

a. Antifibrotic Activity

Recent studies have highlighted the compound's potential as an antifibrotic agent. It has shown effectiveness in inhibiting collagen expression and reducing hydroxyproline content in cell cultures, suggesting a mechanism that could be beneficial in treating fibrosis-related conditions .

b. Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2)

The compound has been identified as a potential inhibitor of DGAT2, which plays a crucial role in lipid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and diabetes .

Synthesis and Derivative Studies

The synthesis of this compound involves several steps that can be adapted to create various derivatives with enhanced or modified properties:

a. Synthetic Pathways

The compound can be synthesized through a multi-step process starting from nicotinic acid derivatives, involving reactions such as esterification and nucleophilic substitutions . The synthesis routes can be tailored to produce analogs with varying biological activities.

b. Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has led to the development of numerous derivatives that exhibit improved pharmacological profiles. For instance, modifications on the piperazine ring or the nicotinic moiety can significantly alter the biological activity and selectivity of the compounds .

Case Studies and Research Findings

Several case studies and research findings have documented the effectiveness of this compound in various experimental setups:

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Functionality

The methyl ester group is a critical feature shared with compounds like methyl salicylate () and sandaracopimaric acid methyl ester (). However, the target compound’s larger, more complex structure reduces volatility compared to simpler esters like methyl salicylate (boiling point: 222°C) .

Table 1: Key Properties of Methyl Esters

*Inferred from piperazine’s basicity improving aqueous solubility .

Piperazine-Containing Compounds

The piperazine ring in the target compound parallels 2-[4-(Fmoc)piperazin-1-yl]acetic acid (), where the piperazine enhances solubility in polar solvents. However, the Fmoc-protected derivative’s acetic acid group contrasts with the target’s nicotinate core, leading to divergent solubility profiles. Piperazine’s basicity (pKa ~9.8) likely increases the target compound’s solubility in acidic environments, a property exploited in drug delivery .

Halogen Substituents

Chloro and fluoro groups at positions 2 and 5 distinguish this compound from non-halogenated analogs like torulosic acid methyl ester (). Fluorine’s electronegativity enhances metabolic stability and lipophilicity, while chlorine may contribute to steric effects and π-π stacking in biological systems.

Nicotinate Core

For example, nucleophilic attack at the ester carbonyl may be hindered compared to less-substituted derivatives like methyl nicotinate.

Research Findings and Limitations

The provided evidence lacks direct data on Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate, necessitating inferences from structural analogs:

- Volatility : Likely lower than methyl salicylate due to larger molecular weight .

- Solubility : Enhanced in acidic media via piperazine protonation, contrasting with purely lipophilic diterpene esters () .

- Stability: Halogenation may reduce oxidative degradation compared to non-halogenated nicotinates.

Biological Activity

Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 272.706 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, along with halogen substituents that can enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The process begins with 2-chloro-5-fluoro-6-nitronicotinic acid and piperazine.

- Esterification : The nitronicotinic acid is esterified using methanol in the presence of a catalyst, such as sulfuric acid.

- Substitution Reaction : The resulting methyl ester undergoes a substitution reaction with piperazine to introduce the piperazinyl group.

- Purification : Final purification is achieved through recrystallization or chromatography to obtain high-purity product.

This compound's biological activity is attributed to its interaction with specific molecular targets within biological systems. The presence of the piperazine ring enhances binding affinity to various receptors and enzymes, potentially leading to significant biological effects:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Research indicates that compounds with similar structures show promise in inhibiting cancer cell growth. For instance, related benzoxazole derivatives have demonstrated selective cytotoxicity against lung cancer cells while sparing healthy cells .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 10 | ~40% |

| This compound | HepaRG (Healthy liver) | 10 | ~100% |

| Doxorubicin (Control) | A549 | 5.1 | ~30% |

| Doxorubicin (Control) | HepaRG | 5.1 | ~50% |

These results indicate that this compound has a selective cytotoxic effect on lung cancer cells at low concentrations while exhibiting minimal toxicity to healthy cells .

Case Studies

Recent case studies have illustrated the potential applications of this compound in drug development:

- Anticancer Drug Development : A study focused on synthesizing benzoxazole derivatives revealed that compounds structurally related to this compound exhibited significant anticancer properties, particularly against A549 lung carcinoma cells .

- Pharmaceutical Applications : Ongoing research is investigating the use of this compound as a pharmaceutical intermediate, exploring its role in creating novel therapeutic agents targeting various diseases .

Q & A

Q. How can metabolite identification studies be designed for this compound?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Extract metabolites using solid-phase extraction (SPE) and analyze via ultra-high-performance LC (UHPLC) coupled with high-resolution MS. Identify phase I metabolites (e.g., demethylation) and phase II conjugates (glucuronidation) using predictive software (MetabolitePilot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.